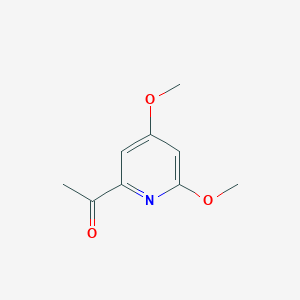

1-(4,6-Dimethoxypyridin-2-YL)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-(4,6-dimethoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO3/c1-6(11)8-4-7(12-2)5-9(10-8)13-3/h4-5H,1-3H3 |

InChI Key |

XQEXRQGHVWFTKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 4,6 Dimethoxypyridin 2 Yl Ethanone

Electrophilic and Nucleophilic Reaction Pathways of the Pyridine (B92270) Ring and Acetyl Moiety

The pyridine ring in 1-(4,6-dimethoxypyridin-2-yl)ethanone, substituted with two electron-donating methoxy (B1213986) groups at the 4- and 6-positions, exhibits altered reactivity compared to unsubstituted pyridine. These methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than pyridine itself, which is notoriously unreactive towards electrophiles. However, the nitrogen atom's electron-withdrawing inductive effect still deactivates the ring relative to benzene. Electrophilic aromatic substitution is expected to occur at the positions ortho and para to the activating methoxy groups and meta to the deactivating acetyl group and ring nitrogen.

Conversely, the pyridine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of good leaving groups, such as the methoxy groups, can enable their displacement by strong nucleophiles under suitable reaction conditions.

The acetyl group, with its electrophilic carbonyl carbon, is a prime site for nucleophilic attack. This moiety readily undergoes a variety of nucleophilic addition and condensation reactions, forming the basis for many of the compound's functional group interconversions and derivatizations.

Table 1: Predicted Reactivity of this compound

| Functional Group | Reaction Type | Expected Reactivity |

| Pyridine Ring | Electrophilic Aromatic Substitution | Moderately activated at C3 and C5 positions due to methoxy groups. |

| Nucleophilic Aromatic Substitution | Susceptible to substitution at C4 and C6 positions with strong nucleophiles. | |

| Acetyl Moiety | Nucleophilic Addition | Highly reactive towards nucleophiles at the carbonyl carbon. |

| Condensation Reactions | Readily undergoes condensation with amines and activated methylene (B1212753) compounds. |

Functional Group Interconversions and Controlled Transformations

The functional groups of this compound can be selectively transformed to introduce new functionalities.

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents. The pyridine ring is generally resistant to oxidation, but under harsh conditions, N-oxide formation can occur.

Reduction: The carbonyl group of the acetyl moiety can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride. More potent reducing agents can lead to the reduction of the pyridine ring.

Substitution: The methoxy groups on the pyridine ring can potentially be substituted by various nucleophiles, such as amines or alkoxides, via nucleophilic aromatic substitution, particularly under forcing conditions.

Elucidation of Reaction Mechanisms and Identification of Key Transition States

While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms can be inferred from well-established principles of organic chemistry.

Electrophilic substitution on the pyridine ring would proceed through a standard arenium ion intermediate, with the stability of this intermediate being influenced by the electronic effects of the substituents. The methoxy groups would stabilize a positive charge at the C3 and C5 positions through resonance, directing electrophilic attack to these sites.

Nucleophilic aromatic substitution would likely follow an SNAr mechanism, involving the formation of a Meisenheimer complex. The stability of this anionic intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Reactions at the acetyl group, such as condensation reactions, typically proceed through nucleophilic addition to the carbonyl carbon, followed by dehydration. For instance, the formation of a Schiff base with a primary amine involves the initial formation of a hemiaminal intermediate.

Synthetic Derivatization for Advanced Functionalization and Ligand Design

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly in the design of ligands for coordination chemistry.

The acetyl group serves as a convenient handle for elaboration. For example, condensation with various amines can lead to the formation of Schiff base ligands. These ligands, featuring a pyridine nitrogen and an imine nitrogen, can act as bidentate chelators for a variety of metal ions. Further functionalization of the amine component can be used to tune the steric and electronic properties of the resulting metal complexes.

Moreover, reactions such as the Claisen condensation can be employed to extend the carbon chain at the acetyl group, introducing β-dicarbonyl functionalities. These moieties are excellent chelators for a wide range of metal ions and are valuable in the construction of coordination polymers and metal-organic frameworks. The derivatization of 2,6-diacetylpyridine (B75352) into diiminopyridine (DIP) ligands through Schiff base condensation with anilines is a well-established strategy in coordination chemistry. A similar approach can be envisioned for this compound to create novel ligand architectures.

Table 2: Examples of Synthetic Derivatization for Ligand Design

| Reaction Type | Reagent | Product Type | Potential Application |

| Schiff Base Condensation | Primary Amines (R-NH₂) | Imines | Bidentate Ligands for Metal Complexes |

| Claisen Condensation | Esters (R'-COOR") | β-Diketones | Chelating Agents for Metal Ions |

Advanced Spectroscopic and Structural Elucidation of 1 4,6 Dimethoxypyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of 1-(4,6-dimethoxypyridin-2-yl)ethanone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The structural backbone of this compound is elucidated through a systematic analysis of its NMR spectra.

¹H NMR Spectroscopy: The 1D proton NMR spectrum provides initial information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring, the two methoxy (B1213986) groups, and the acetyl methyl group. The symmetry of the 4,6-disubstituted pyridine ring results in two distinct aromatic proton signals, each appearing as a doublet due to coupling with each other. The methoxy and acetyl protons are expected to appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the two methoxy carbons, and the five distinct carbons of the pyridine ring.

2D NMR Spectroscopy: Two-dimensional techniques are essential for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a key correlation would be observed between the two aromatic protons on the pyridine ring (H-3 and H-5), confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. rsc.org It would definitively link the H-3 and H-5 signals to their corresponding C-3 and C-5 carbons, and the methoxy and acetyl proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons, regardless of whether they are directly bonded. It can be used to confirm conformational details, such as the through-space interaction between the acetyl methyl protons (H-8) and the aromatic proton at the 3-position (H-3).

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted NMR chemical shifts for this compound, based on established principles and data from analogous structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~153.0 |

| 3 | ~6.95 (d) | ~94.0 |

| 4 | - | ~168.0 |

| 5 | ~6.40 (d) | ~91.0 |

| 6 | - | ~163.0 |

| 7 | - | ~199.0 |

| 8 | ~2.60 (s) | ~26.0 |

| 4-OCH₃ | ~3.90 (s) | ~55.5 |

| 6-OCH₃ | ~3.95 (s) | ~56.0 |

Predicted Key HMBC Correlations

This table outlines the expected long-range correlations that are critical for confirming the molecular structure.

| Proton(s) | Correlated Carbon(s) | Significance |

| H-3 | C-2, C-4, C-5 | Confirms connectivity around the pyridine ring. |

| H-5 | C-3, C-4, C-6 | Confirms connectivity around the pyridine ring. |

| H-8 (Acetyl CH₃) | C-7 (Carbonyl), C-2 | Confirms attachment of the acetyl group to C-2. |

| 4-OCH₃ | C-4 | Confirms attachment of the methoxy group to C-4. |

| 6-OCH₃ | C-6 | Confirms attachment of the methoxy group to C-6. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₉H₁₁NO₃). The calculated exact mass of its protonated molecular ion [M+H]⁺ would be compared to the experimentally measured value, with a match within a few parts per million (ppm) confirming the molecular formula. rsc.org

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass |

| [C₉H₁₁NO₃ + H]⁺ | 182.0812 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the protonated molecular ion ([M+H]⁺ at m/z 182.1) would be expected to undergo characteristic fragmentations. A primary and highly favorable loss would be that of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). Another significant fragmentation pathway would involve the cleavage of the acetyl group, leading to the loss of ketene (B1206846) (CH₂=C=O).

Predicted MS/MS Fragmentation Data for [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 182.1 | 167.1 | •CH₃ (15 Da) | Ion resulting from loss of a methyl radical. |

| 182.1 | 140.1 | CH₂=C=O (42 Da) | 4,6-dimethoxypyridin-2-amine ion. |

| 167.1 | 139.1 | CO (28 Da) | Ion resulting from subsequent loss of carbon monoxide. |

Both GC-MS and LC-MS are powerful hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net

LC-MS: This is the more likely technique for the analysis of this compound due to its polarity. LC-MS can be used to monitor the progress of the synthesis of this compound by separating it from starting materials, byproducts, and intermediates. It is also an excellent tool for assessing the final purity of the compound.

GC-MS: Depending on its volatility and thermal stability, GC-MS could also be employed. In this technique, the compound would be vaporized and separated on a capillary column before entering the mass spectrometer. The resulting mass spectrum at a specific retention time would confirm the identity of the eluted compound, while the integration of the chromatographic peak would determine its purity.

These chromatographic-mass spectrometric methods are indispensable for both the qualitative confirmation and quantitative analysis of this compound in complex mixtures. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

The structure of this compound contains a pyridine ring, two methoxy groups, and an acetyl group. Each of these components will give rise to characteristic peaks in the IR and Raman spectra.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

Acetyl Group Vibrations: The acetyl group is characterized by a strong carbonyl (C=O) stretching vibration, which is typically one of the most intense peaks in the IR spectrum, expected in the region of 1680-1710 cm⁻¹. The C-CH₃ stretching and bending vibrations will also be present.

Methoxy Group Vibrations: The methoxy groups (-OCH₃) will show characteristic C-H stretching vibrations of the methyl group around 2850-2960 cm⁻¹. A prominent C-O stretching vibration is also expected, typically in the range of 1000-1300 cm⁻¹.

A hypothetical data table of the expected major vibrational frequencies for this compound is presented below, based on the analysis of related molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Pyridine Ring | C-H Stretch | 3000-3100 | Medium |

| C=C, C=N Stretch | 1400-1600 | Medium to Strong | |

| Acetyl Group | C=O Stretch | 1680-1710 | Strong |

| C-CH₃ Stretch | 2870-2970 | Medium | |

| Methoxy Group | C-H Stretch (CH₃) | 2850-2960 | Medium |

| C-O Stretch | 1000-1300 | Strong |

These predicted vibrational frequencies provide a basis for the identification and characterization of this compound using IR and Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the substituted pyridine ring.

The pyridine ring itself exhibits π → π* and n → π* transitions. The substitution of the ring with two electron-donating methoxy groups and an electron-withdrawing acetyl group will significantly affect the energies of these transitions. The methoxy groups will likely cause a bathochromic (red) shift of the π → π* transitions due to the extension of the conjugated system and their electron-donating nature. The acetyl group, being a chromophore, will also contribute to the absorption profile.

Based on studies of related substituted pyridines, one can anticipate the following electronic transitions for this compound:

π → π Transitions:* These transitions, originating from the pyridine ring and the acetyl group, are expected to be the most intense absorptions and will likely appear in the range of 250-300 nm.

n → π Transitions:* The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can be excited to anti-bonding π* orbitals. These transitions are typically weaker than π → π* transitions and are expected to appear at longer wavelengths, possibly above 300 nm.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~270 | > 10,000 |

| n → π | ~320 | < 1,000 |

The precise positions and intensities of these absorption bands would provide valuable information about the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related structures, such as other substituted pyridines and acetophenones, can provide valuable insights into its likely solid-state conformation and intermolecular interactions.

For instance, studies on 2-methoxypyridine (B126380) derivatives have revealed that they can adopt a slightly non-planar bent conformation. It is plausible that this compound would also exhibit a non-planar arrangement, with the acetyl and methoxy groups potentially twisted out of the plane of the pyridine ring to minimize steric hindrance.

The crystal packing would likely be governed by a combination of weak intermolecular interactions, including:

C-H···O Hydrogen Bonds: The hydrogen atoms on the pyridine ring and the methyl groups could form weak hydrogen bonds with the oxygen atoms of the acetyl and methoxy groups of neighboring molecules.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Z | 4 |

A definitive crystal structure determination would provide precise bond lengths, bond angles, and details of the intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

Advanced Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a suitable mobile phase. The gradient or isocratic elution conditions would be optimized to achieve good separation of the target compound from any impurities or starting materials.

Detection: A UV detector set at one of the absorption maxima of the compound (e.g., ~270 nm) would provide sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and identifying any volatile impurities. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns that can aid in its structural confirmation. For instance, the analysis of 2-acetylpyridine (B122185) by GC-MS is a common practice.

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique that is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. The choice of eluent would be optimized to achieve good separation between the starting materials, the product, and any byproducts. This is a common method for monitoring reactions like the Grignard reaction. chemistryconnected.comquora.com

A hypothetical data table summarizing the chromatographic conditions is provided below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (270 nm) | Purity Assessment |

| GC-MS | DB-5 or similar | Helium | Mass Spectrometry | Impurity Profiling |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | UV (254 nm) | Reaction Monitoring |

The application of these advanced chromatographic methods is crucial for ensuring the quality and purity of this compound and for optimizing its synthesis.

Theoretical and Computational Chemistry Studies on 1 4,6 Dimethoxypyridin 2 Yl Ethanone

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling involves computationally mapping the energetic landscape of a chemical reaction. This allows for the identification of intermediate structures and, crucially, the high-energy transition states that connect reactants, intermediates, and products. Characterizing these transition states provides insight into reaction mechanisms and helps predict reaction rates. There is no available research that models reaction pathways or characterizes transition states involving 1-(4,6-dimethoxypyridin-2-yl)ethanone.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for conformational analysis, exploring the different shapes a molecule can adopt and their relative stabilities. MD simulations can also effectively model the influence of a solvent on a molecule's structure and behavior. No molecular dynamics simulation studies focused on the conformational analysis or solvent effects of this compound have been reported in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physical, chemical, or biological properties. By developing mathematical models, QSPR can predict the properties of new or untested compounds. This methodology requires a dataset of related compounds with known properties, from which a predictive model is built. A search of the scientific literature found no QSPR models developed for or including this compound to predict its chemical attributes.

In Silico Libraries and Databases for Predictive Chemical Research

In the realm of modern chemical and pharmaceutical research, in silico methodologies have become indispensable tools for the prediction of molecular properties, biological activities, and potential toxicities. These computational approaches rely heavily on the use of extensive digital libraries and databases that contain vast amounts of chemical information. For a compound such as this compound, the application of these resources allows for a rapid and cost-effective preliminary assessment before undertaking expensive and time-consuming laboratory experiments.

The foundation of this predictive research lies in the systematic compilation of data from known chemical entities. nih.gov These databases can range from simple repositories of molecular structures to complex, multi-parametric libraries that include calculated physicochemical properties, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential off-target interactions. nih.govnih.gov By comparing the structural and electronic features of a novel or understudied compound like this compound to the entries within these libraries, researchers can extrapolate and predict its behavior.

One of the primary applications of in silico libraries is the prediction of drug-likeness and pharmacokinetic properties. nih.gov Algorithms analyze the molecular structure of this compound and calculate various descriptors. These descriptors are then compared against the established parameters of known drugs and bioactive molecules housed within the databases.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 181.19 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.25 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 4 | Yes |

| Molar Refractivity | 48.5 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Yes |

These parameters are crucial in the early stages of drug discovery. For instance, the predicted LogP value suggests a moderate lipophilicity, which is often correlated with good oral bioavailability. The absence of hydrogen bond donors and a limited number of acceptors, along with a molecular weight well under 500 g/mol , places this compound within the favorable "rule of five" space for drug candidates.

Furthermore, in silico databases are instrumental in predicting the metabolic fate of a compound. By identifying potential sites of metabolism through computational models trained on vast datasets of metabolic transformations, researchers can anticipate the formation of metabolites. For this compound, these models might predict O-demethylation at the methoxy (B1213986) groups or oxidation of the acetyl group as likely metabolic pathways.

Another critical aspect of predictive research is the use of quantitative structure-activity relationship (QSAR) models, which are developed and validated using the data from chemical databases. These models mathematically correlate the structural features of molecules with their biological activities. By inputting the structure of this compound into a relevant QSAR model, it is possible to predict its potential efficacy against a particular biological target or its likelihood of exhibiting certain toxicities.

Table 2: Illustrative Example of a Database Entry for a Structurally Similar Pyridine (B92270) Derivative

| Database ID | Structure | Experimental IC50 (Kinase X) | Predicted Activity (Model Y) |

| CHEMBL12345 | 2-acetyl-4-methoxypyridine | 5.2 µM | Active |

| ZINC67890 | 2-acetyl-6-methoxypyridine | 8.1 µM | Active |

| PUBCHEM11223 | 2,6-dimethoxypyridine | > 50 µM | Inactive |

By analyzing such data for structurally related compounds, a hypothesis can be formed about the potential activity of this compound. The presence of the acetyl group at the 2-position, in conjunction with the methoxy groups, can be compared to known bioactive molecules to guide further investigation.

Applications of 1 4,6 Dimethoxypyridin 2 Yl Ethanone in Advanced Chemical Systems

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the acetyl and dimethoxy groups on the pyridine (B92270) ring endows 1-(4,6-dimethoxypyridin-2-yl)ethanone with versatile reactivity, positioning it as a key intermediate for constructing elaborate molecular structures. This versatility is particularly evident in the synthesis of novel heterocyclic systems and its utility as a component in convergent multicomponent reactions.

Synthesis of Novel Heterocyclic Systems Incorporating the Dimethoxypyridyl Ethanone (B97240) Moiety

The 2-acetylpyridine (B122185) framework is a well-established precursor for the synthesis of a wide array of fused and linked heterocyclic compounds. The reactivity of the acetyl group, including the acidity of its α-protons and the electrophilicity of the carbonyl carbon, allows for a variety of classical condensation and cyclization reactions. For instance, condensation reactions between 2-acetylpyridine and aldehydes can yield chalcone-like intermediates, which can then be cyclized to form new heterocyclic rings.

The presence of the 4,6-dimethoxy substituents on the pyridine ring significantly influences the electron density of the aromatic system, which can, in turn, affect the reactivity of the acetyl group and the pyridine nitrogen. This electronic modification can be harnessed to control reaction pathways and stabilize intermediates, facilitating the synthesis of complex pharmaceutical building blocks and other functional molecules. The general utility of substituted pyridines as starting materials is a cornerstone of modern medicinal chemistry, enabling access to a vast chemical space.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant(s) | Reaction Type | Resulting Heterocyclic Core | Potential Application |

|---|---|---|---|

| Aromatic Aldehyde | Claisen-Schmidt Condensation followed by Cyclization | Substituted Quinolines or Pyridopyrimidines | Pharmaceutical Scaffolds |

| Hydrazine Derivatives | Knorr Pyrazole Synthesis variant | Pyrazolyl-pyridines | Ligand Design |

| Guanidine | Condensation/Cyclization | Aminopyrimidine-fused Pyridines | Bioactive Molecules |

| Malononitrile | Knoevenagel Condensation/Thorpe-Ziegler Cyclization | Substituted Pyridopyridines | Functional Dyes |

Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The ketone functionality of this compound makes it a suitable candidate for inclusion in various MCRs. For example, it could potentially serve as the ketone component in a Hantzsch-type dihydropyridine (B1217469) synthesis or related pyridine syntheses, contributing its substituted pyridine ring directly into the final, more complex heterocyclic product.

While specific literature detailing the use of this exact dimethoxypyridine derivative in MCRs is sparse, the general principle of employing functionalized ketones in such reactions is well-established. The development of one-pot MCR strategies is a significant area of research for creating diverse libraries of pyridine-based structures for applications in medicinal chemistry and materials science.

Potential in Catalysis and Ligand Design

The inherent structural features of this compound, namely the Lewis basic pyridine nitrogen and the modifiable acetyl group, make it an attractive precursor for designing sophisticated ligands for transition metal catalysis and organocatalysis.

As a Ligand Precursor for Transition Metal Complexes

A primary application of 2-acetylpyridine derivatives is in the synthesis of polypyridine ligands, which are crucial in coordination chemistry. The acetyl group can be readily converted into an imine, oxime, or hydrazone through condensation with an appropriate amine, hydroxylamine, or hydrazine. This transformation creates a second coordination site, which, together with the pyridine nitrogen, forms a bidentate (N,N) chelating unit. Such ligands are capable of forming stable complexes with a variety of transition metals, including ruthenium, copper, and palladium.

The resulting metal complexes have applications in diverse fields, from anticancer research to photophysical studies and catalysis. The electronic properties of the ligand, influenced by the dimethoxy substituents, can tune the redox potential and reactivity of the coordinated metal center. The general strategy of elaborating acetylpyridines into multidentate ligands is a powerful tool for creating functional metal complexes.

Table 2: Examples of Ligand Types Synthesized from 2-Acetylpyridine Precursors

| Condensation Reagent | Resulting Functional Group | Ligand Type | Metal Coordination Example |

|---|---|---|---|

| 2-Aminopyridine | Schiff Base (Imine) | Bidentate N,N-donor | Ru(II), Fe(II) |

| Hydrazine | Hydrazone | Bidentate N,N-donor | Cu(II), Ni(II) |

| Aminoguanidine | Guanylhydrazone | Tridentate N,N,N-donor (potential) | Cu(II) |

| Hydroxylamine | Oxime | Bidentate N,N-donor | Pd(II), Pt(II) |

Applications in Organic Transformations (e.g., Organocatalysis)

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Pyridine and its derivatives are prominent in this field, often acting as nucleophilic or basic catalysts. The pyridine nitrogen in this compound can function as a Brønsted or Lewis base. The electron-donating methoxy (B1213986) groups at the 4- and 6-positions increase the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, potentially enhancing its catalytic activity.

Recent advancements in organocatalysis have explored the use of pyridinyl radicals, generated from pyridinium (B92312) ions, in photochemical functionalization reactions. While this specific compound has not been reported in such a context, its fundamental pyridine structure suggests a potential for development into catalysts for various organic transformations. The design of sterically hindered or chiral pyridine derivatives is an active area of research for creating new, highly selective organocatalysts.

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Molecules like this compound and its derivatives can act as "tectons" or building blocks in crystal engineering and the design of supramolecular architectures.

The key interactions that can be exploited include:

Hydrogen Bonding: While the parent molecule is a weak hydrogen bond acceptor (at the nitrogen and oxygen atoms), its derivatives (e.g., oximes or amides) can become excellent hydrogen bond donors and acceptors, directing the formation of predictable patterns in the solid state.

π-π Stacking: The electron-rich dimethoxypyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice.

Metal Coordination: As discussed, the molecule is a precursor to ligands. The coordination of these ligands to metal ions is a powerful and highly directional interaction used to build complex assemblies like helicates, grids, and cages.

The study of how molecules like this compound and its more complex derivatives recognize each other and self-assemble provides fundamental insights for the bottom-up design of new materials with tailored properties.

Hydrogen Bonding and π-Stacking Interactions in Self-Assembly

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Hydrogen bonding and π-stacking are pivotal forces driving these phenomena. The structure of this compound possesses distinct features that make it a promising candidate for designing self-assembling systems.

The primary sites for hydrogen bonding are the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group. Both are potent hydrogen bond acceptors, capable of interacting with suitable donor molecules. This dual-acceptor capability allows for the formation of complex, multidimensional networks. For instance, in the presence of diols or other molecules with multiple hydrogen bond donors, this compound could act as a molecular linker, directing the assembly into specific, predictable patterns.

π-Stacking interactions arise from the attractive, non-covalent forces between aromatic rings. The electron-deficient nature of the pyridine ring, accentuated by the acetyl group, allows it to favorably interact with electron-rich aromatic systems. These interactions can drive the formation of columnar or layered structures in the solid state or in solution. The methoxy groups, while primarily electron-donating, also introduce steric factors that can be used to fine-tune the geometry and strength of these π-stacking arrangements, preventing complete face-to-face stacking and potentially leading to more complex, offset architectures.

| Structural Feature | Type of Interaction | Potential Role in Self-Assembly |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Directional bonding, formation of chains or networks. |

| Acetyl Group (Carbonyl Oxygen) | Hydrogen Bond Acceptor | Secondary directional bonding, reinforcing supramolecular structures. |

| Pyridine Ring | π-Stacking | Formation of columnar or lamellar structures through aromatic interactions. |

| Methoxy Groups | Steric Influence / Weak H-Bond Acceptor | Modulation of π-stacking geometry and crystal packing. |

Formation of Ordered Architectures and Host-Guest Interactions

The principles of molecular recognition that govern self-assembly also underpin the formation of ordered architectures and host-guest complexes. In host-guest chemistry , a larger 'host' molecule selectively binds a smaller 'guest' molecule within a cavity or cleft.

While this compound is likely too small and conformationally simple to act as a host for most guests, it is an excellent candidate to function as a guest molecule . Its defined size, shape, and array of functional groups would allow it to be selectively bound by macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The binding affinity and orientation within the host cavity would be dictated by a combination of hydrophobic effects (in aqueous media), hydrogen bonding to the host's framework, and electrostatic interactions.

Furthermore, this compound could serve as a fundamental building block, or 'tecton,' for constructing larger, ordered supramolecular architectures. Through coordination with metal ions (via the pyridine nitrogen and acetyl oxygen) or through robust hydrogen bonding motifs with complementary molecules, it could be integrated into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other crystalline networks. The specific geometry and electronic properties endowed by the dimethoxy-acetyl-pyridine scaffold would directly influence the structure and function of the resulting material.

Photochemical and Photophysical Research Potential

The electronic structure of this compound is defined by the interplay of its aromatic pyridine core, the carbonyl chromophore of the acetyl group, and the electron-donating methoxy auxochromes. This combination suggests a rich and interesting photophysical and photochemical behavior that warrants investigation.

The molecule is expected to exhibit electronic transitions characteristic of both π→π* (associated with the aromatic system) and n→π* (associated with the lone pairs on the carbonyl oxygen and pyridine nitrogen) types. The presence of the methoxy groups as powerful auxochromes is predicted to cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted 2-acetylpyridine. rsc.orgresearchgate.net The solvent environment would likely have a pronounced effect on these transitions, with polar solvents typically inducing a blue shift in n→π* transitions.

The fluorescence properties of this compound are also of significant interest. While many simple aromatic ketones are not strongly emissive due to efficient intersystem crossing from the singlet excited state to the triplet state, the specific substitution pattern on the pyridine ring could alter these photophysical pathways. The potential for intramolecular charge transfer (ICT) character in the excited state, from the methoxy donors to the acetyl/pyridine acceptor, could lead to interesting emission properties, including solvent-dependent fluorescence (solvatochromism).

From a photochemical perspective, the acetyl group is a known reactive site. Upon excitation, the carbonyl group can undergo a variety of reactions, such as Norrish Type I or Type II cleavage, or photoreduction in the presence of a hydrogen donor. The specific pathways available to this compound would be a valuable area of experimental study.

| Property | Predicted Behavior | Structural Basis |

|---|---|---|

| Absorption | Presence of both n→π* and π→π* transitions. Bathochromic shift of π→π* band relative to 2-acetylpyridine. | Aromatic pyridine core, acetyl chromophore, and methoxy auxochromes. |

| Emission | Potential for fluorescence; likely solvatochromic due to possible ICT character. | Interaction between electron-donating and -withdrawing groups. |

| Photochemical Reactivity | Potential for Norrish-type reactions or photoreduction. | Presence of the acetyl group's carbonyl chromophore. |

Applications in Material Science and Polymer Chemistry as a Functional Monomer or Component

The structure of this compound makes it a valuable precursor for the synthesis of functional monomers and for incorporation into advanced materials. While not a monomer itself, its functional groups serve as handles for further chemical modification.

The acetyl group is a particularly versatile site for chemical transformation. It can undergo aldol (B89426) condensation reactions to form α,β-unsaturated ketones, which are themselves polymerizable monomers. Alternatively, the methyl group of the acetyl moiety can be functionalized to introduce polymerizable groups like vinyl or acrylate (B77674) functionalities. The carbonyl group could also be converted into a hydroxyl group, providing a site for polyester (B1180765) or polyurethane synthesis.

Incorporating the 4,6-dimethoxypyridine unit into a polymer backbone or as a pendant group would imbue the resulting material with specific properties. These include:

Metal Coordination: The pyridine nitrogen can act as a ligand, allowing the polymer to coordinate with metal ions to form metallopolymers, which have applications in catalysis, sensing, and electronic materials.

Tunable Polarity and Solubility: The presence of the polar pyridine and ether groups would increase the polarity of materials like polystyrenes or polyolefins, altering their solubility and surface properties.

Optical Properties: The unique chromophore could be used to create polymers with specific UV-absorption or fluorescent properties for applications in coatings, optical films, or sensors.

Compounds like 2,6-diacetylpyridine (B75352) are well-established precursors for creating complex ligands and macrocycles used in coordination chemistry and materials synthesis. wikipedia.org By analogy, this compound offers a similar platform but with the added electronic modulation and steric influence of the methoxy groups, providing a route to new classes of functional polymers and materials.

Future Directions and Emerging Research Avenues for 1 4,6 Dimethoxypyridin 2 Yl Ethanone

Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Sustainability

The synthesis of substituted pyridines has been a central theme in organic chemistry for decades. However, traditional methods often involve harsh conditions, stoichiometric reagents, and complex purification processes. The future of synthesizing 1-(4,6-Dimethoxypyridin-2-YL)ethanone and its analogs lies in the adoption of green and sustainable chemistry principles.

Emerging research is expected to focus on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like polysubstituted pyridines in a single, atom-economical step. The development of novel nanocatalysts, such as those based on metal-organic frameworks (MOFs) or functionalized carbon nanotubes, could provide highly efficient and recyclable systems for these reactions. These catalysts are known for their high surface area, tunable porosity, and ability to facilitate reactions in confined spaces, leading to improved yields and selectivity.

Furthermore, methodologies that minimize or eliminate the use of hazardous solvents are gaining prominence. Solvent-free reaction conditions, often facilitated by microwave irradiation, can dramatically reduce reaction times and energy consumption while simplifying product work-up. Future synthetic strategies will likely move away from stoichiometric oxidants, which generate significant waste, towards catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant.

Table 1: Comparison of Synthetic Approaches for Substituted Pyridines

| Feature | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Approach | Stepwise synthesis | One-pot, multicomponent reactions |

| Catalysts | Homogeneous acids/bases | Heterogeneous, recyclable nanocatalysts, MOFs |

| Conditions | High temperatures, long reaction times | Microwave irradiation, solvent-free conditions |

| Reagents | Stoichiometric and often toxic reagents | Atom-economical, catalytic systems |

| Byproducts | Significant chemical waste | Minimal waste, often only water |

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting molecular properties, thereby accelerating the research and development process. For this compound, the integration of advanced computational approaches is a crucial future direction.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the synthesis of this compound, helping to identify rate-limiting steps and optimize reaction conditions for higher efficiency. By simulating the interaction of reactants with various catalysts, computational models can guide the rational design of new and more effective catalytic systems. These studies can provide valuable insights into the electronic and steric factors that govern the regioselectivity of functionalization reactions on the pyridine (B92270) ring.

Beyond synthesis, computational tools are invaluable for predicting the physicochemical properties of this compound and its derivatives. Methods like Quantitative Structure-Activity Relationship (QSAR) can forecast biological activity, while simulations of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can shed light on the molecule's reactivity and intermolecular interactions. This predictive power allows for the in silico screening of virtual libraries of derivatives for specific applications, such as in drug discovery or materials science, saving significant time and resources.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application Area | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, activation energies, and catalytic cycles. |

| Molecular Dynamics (MD) Simulations | Solvation and Conformation Analysis | Understanding solvent effects and the dynamic behavior of the molecule in different environments. |

| QSAR/QSPR | Property Prediction | Forecasting biological activity, toxicity, and physicochemical properties of new derivatives. |

| NBO/MEP Analysis | Reactivity and Interaction Prediction | Identifying reactive sites and predicting non-covalent interactions for supramolecular assembly. |

Exploration of New Applications in Uncharted Chemical Domains

The unique arrangement of functional groups on this compound makes it a promising building block for a wide array of novel chemical structures and materials. While pyridines are well-established in many fields, future research will aim to push this compound into uncharted territory.

In the realm of supramolecular chemistry , the pyridine nitrogen and acetyl carbonyl oxygen can act as coordination sites for metal ions. This positions the molecule as a precursor for designing complex polypyridyl bridging ligands. Such ligands are fundamental to the self-assembly of intricate architectures like helicates and coordination polymers, which have potential applications in catalysis, sensing, and gas storage.

In materials science , derivatives of this compound could be explored as components of organic functional materials. The electron-deficient nature of the pyridine ring, combined with the electron-donating methoxy (B1213986) groups, creates a push-pull electronic system that could be harnessed for applications in organic electronics, such as in the development of new dyes for solar cells or emitters for organic light-emitting diodes (OLEDs).

In medicinal chemistry , the substituted pyridine scaffold is a privileged structure. Future work could involve using this compound as a starting point for the synthesis of new classes of bioactive compounds. The acetyl group provides a convenient handle for further chemical modification, allowing for the generation of diverse molecular libraries to be screened against various biological targets, including enzymes and receptors implicated in a range of diseases.

Interdisciplinary Research Integrating this compound in Emerging Technologies

The most groundbreaking advances are often found at the intersection of different scientific fields. For this compound, its future impact will likely be maximized through interdisciplinary collaborations that integrate it into emerging technologies.

One promising avenue is the development of chemosensors . By functionalizing the core structure with specific recognition units, it may be possible to create sensors that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific analytes, such as metal ions or environmentally relevant pollutants. This research would merge synthetic organic chemistry with analytical science and environmental technology.

Another area is the creation of smart materials . By incorporating derivatives of this compound into polymer backbones, researchers could develop materials that respond to external stimuli like pH, light, or temperature. Such materials could find use in targeted drug delivery systems, self-healing coatings, or soft robotics, requiring collaboration between polymer chemists, materials scientists, and biomedical engineers.

Finally, the field of photocatalysis represents a frontier where this compound could play a role. As a component of novel metal-organic complexes, it could contribute to the development of new catalysts that can harness light energy to drive challenging chemical transformations, addressing key goals in sustainable energy and chemical manufacturing. This would necessitate a synergistic effort between synthetic chemists, photophysicists, and chemical engineers.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 1-(4,6-dimethoxypyridin-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with ketone precursors. For example, analogous compounds (e.g., 4,6-dimethylpyrimidin-2-yl derivatives) are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (60–100°C) and inert atmospheres . Key steps include:

-

Use of alkyl halides or activated pyridine intermediates.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

-

Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., NaH or K₂CO₃) to enhance yields .

Table 1 : Representative Synthesis Parameters

Parameter Typical Range Reference Reaction Temperature 60–100°C Solvent Ethanol, DMF, THF Catalyst NaH, K₂CO₃

Q. How is this compound characterized, and which analytical techniques are most reliable?

- Methodological Answer : Characterization combines:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and ketone functionality (δ 2.5–2.7 ppm for COCH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (181.19 g/mol, C₉H₁₁NO₃) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar pyridine derivatives) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (common for methoxy-substituted aromatics) .

- Humidity Control : Use desiccants to avoid hydrolysis of the ketone group .

Advanced Research Questions

Q. What strategies are recommended for elucidating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Kinetic Studies : Measure enzyme inhibition (e.g., kinases or proteases) via fluorescence-based assays .

- Structural Modifications : Introduce substituents (e.g., halogens) to enhance bioavailability or target specificity .

Q. How can computational modeling aid in predicting the reactivity or drug-likeness of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to protein targets (e.g., cytochrome P450) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .

- Statistical Analysis : Apply ANOVA to compare biological replicates and identify outliers .

- Cross-Validation : Use orthogonal assays (e.g., SPR vs. ELISA) to confirm binding affinities .

Q. What advanced applications exist for this compound in materials science or catalysis?

- Methodological Answer :

- Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in cross-coupling reactions .

- Polymer Synthesis : Incorporate into π-conjugated polymers for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.